

# Application Notes and Protocols: Catalytic Hydrogenation of Diethyl Oximinomalonate to Diethyl Aminomalonate

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## Compound of Interest

Compound Name: *Diethyl aminomalonate hydrochloride*

Cat. No.: *B050763*

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## Introduction

The catalytic hydrogenation of diethyl oximinomalonate is a crucial transformation in organic synthesis, yielding diethyl aminomalonate, a valuable intermediate in the preparation of a variety of compounds, including  $\alpha$ -amino acids and heterocyclic structures like pyrimidines.[1] This process offers an efficient route to introduce an amino group, and various catalytic systems have been developed to optimize yield and purity. This document provides detailed protocols and comparative data for this important reaction.

## Reaction Overview

The fundamental reaction involves the reduction of the oxime functional group in diethyl oximinomalonate to a primary amine using a catalyst and a hydrogen source. The resulting diethyl aminomalonate is often unstable and is typically converted directly to its more stable hydrochloride salt for storage and further use.[2][3]

Chemical Equation:

## Data Summary

The following tables summarize quantitative data from various reported procedures for the catalytic hydrogenation of diethyl oximinomalonate.

Table 1: Comparison of Catalytic Systems and Reaction Conditions

Catalyst	Substrate	Solvent	H <sub>2</sub> Pressure	Temperature (°C)	Reaction Time	Yield (%)	Reference
10% Palladium on Charcoal	Diethyl Oximinomalonate	Absolute Ethanol	50-60 psi	Ambient	~15 minutes	78-82% (as HCl salt)	<a href="#">[2]</a>
AlNiFe Alloy	Diethyl Oximinomalonate	Absolute Ethanol	1.0-2.0 MPa	40-50	6 hours	91% (as HCl salt)	<a href="#">[4]</a>
AlNiMo Alloy	Diethyl Oximinomalonate	Absolute Ethanol	1.0-2.0 MPa	40-50	6 hours	88% (as HCl salt)	<a href="#">[4]</a>
Raney Nickel	Diethyl Oximinomalonate	Ethanol	Not specified	Not specified	Not specified	Not specified	<a href="#">[2]</a>
Zinc/Acetic Acid	Diethyl Oximinomalonate	Methanol	N/A	20	Not specified	Not specified	<a href="#">[5]</a>

Table 2: Reagent Quantities for Selected Protocols

Protocol	Diethyl Oximinomalonate (g)	Catalyst (g)	Solvent (mL)
Palladium on Charcoal[2]	19.1 (0.1 mol)	3.0 (10% Pd/C)	100 (Absolute Ethanol)
AlNiFe Alloy[4]	60	3.0	240 (Absolute Ethanol)
AlNiMo Alloy[4]	60	3.0	240 (Absolute Ethanol)

## Experimental Protocols

### Protocol 1: Hydrogenation using Palladium on Charcoal

This protocol is adapted from Organic Syntheses.[2]

Materials:

- Diethyl oximinomalonate
- 10% Palladium on charcoal catalyst
- Absolute ethanol
- Dry ether
- Dry hydrogen chloride gas
- Parr Hydrogenator or similar apparatus
- Filtration apparatus
- Round-bottom flasks
- Ice bath

Procedure:

- In a 500-mL reduction bottle, combine 19.1 g (0.1 mole) of diethyl oximinomalonate, 100 mL of absolute alcohol, and 3 g of 10% palladium-on-charcoal catalyst.[2]
- Place the bottle in a Parr Hydrogenator and flush the system three to four times with hydrogen.[2]
- Pressurize the system to 50–60 psi with hydrogen and shake until the pressure no longer drops (approximately 15 minutes).[2]
- Vent the apparatus and filter the reaction mixture to remove the catalyst, washing the catalyst with absolute alcohol.[2]
- Concentrate the clear filtrate under reduced pressure at a temperature below 50°C.[2]
- As diethyl aminomalonate is not very stable, immediately proceed to form the hydrochloride salt.[2]
- Dilute the crude diethyl aminomalonate with 80 mL of dry ether and filter to remove any small amount of white solid.[2]
- Cool the filtrate in an ice bath and pass dry hydrogen chloride gas just over the surface of the stirred solution.[2]
- Collect the precipitated fine white crystals of **diethyl aminomalonate hydrochloride** by suction filtration and wash three times with a total of 60 mL of dry ether.[2]
- Repeat the process of passing hydrogen chloride into the filtrate to precipitate any remaining product.[2]
- The total yield of **diethyl aminomalonate hydrochloride** is typically 16.5–17.4 g (78–82%).  
[2]

## Protocol 2: Hydrogenation using an Aluminum-Nickel Alloy Catalyst

This protocol is adapted from a patent describing the preparation of **diethyl aminomalonate hydrochloride**.  
[4]

#### Materials:

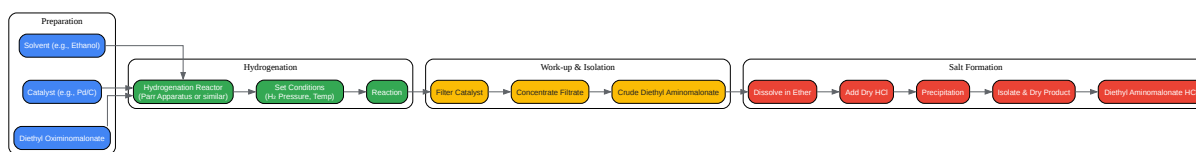
- Diethyl oximinomalonate
- AlNiFe or AlNiMo three-way catalyst
- Absolute ethanol
- 35% Hydrogen chloride in ethanol
- Acetone
- Hydrogenation reactor
- Filtration apparatus
- Reaction flask with cooling and stirring

#### Procedure:

- Charge a hydrogenation reactor with 240g of absolute ethanol, 60g of diethyl oximinomalonate, and 3.0g of the AlNiFe or AlNiMo catalyst.[4]
- Close the reactor and replace the internal atmosphere with nitrogen.[4]
- Introduce hydrogen to a pressure of 1.0-2.0 MPa and maintain the temperature at 40-50°C. [4]
- Stir the reaction for 6 hours.[4]
- After the reaction is complete, cool the reactor, depressurize, and filter to remove the catalyst.[4]
- Transfer the filtrate to a four-neck flask equipped with a stirrer and cooling.[4]
- Cool the solution to 0-5°C and add 50 g of 35% hydrogen chloride in ethanol dropwise over 1 hour.[4]
- Continue stirring for an additional hour.[4]

- Distill off the ethanol under reduced pressure.[4]
- To the residue, add 200 ml of acetone, stir for 1 hour, and then cool to 5-10°C.[4]
- Filter the resulting precipitate, wash the filter cake with acetone, and dry at 60°C to obtain **diethyl aminomalonate hydrochloride**. [4]
- The reported yield is 91% with the AlNiFe catalyst and 88% with the AlNiMo catalyst.[4]

## Visualizations



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Caption: General workflow for the catalytic hydrogenation and subsequent salt formation.



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Caption: Chemical transformation from reactant to the final stable product.

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